4-methoxy-2-{(E)-[(3-methoxyphenyl)imino]methyl}-6-nitrophenol
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Overview
Description
4-METHOXY-2-{[(3-METHOXYPHENYL)IMINO]METHYL}-6-NITROPHENOL is an organic compound characterized by its unique molecular structure, which includes methoxy, imino, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-2-{[(3-METHOXYPHENYL)IMINO]METHYL}-6-NITROPHENOL typically involves the reaction of 3-methoxybenzaldehyde with 4-methoxy-2-nitrophenol under specific conditions. The reaction is carried out in a solvent such as methanol, and the mixture is stirred at room temperature to yield the desired product . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and high yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-2-{[(3-METHOXYPHENYL)IMINO]METHYL}-6-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce quinones.
Scientific Research Applications
4-METHOXY-2-{[(3-METHOXYPHENYL)IMINO]METHYL}-6-NITROPHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including dyes and pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHOXY-2-{[(3-METHOXYPHENYL)IMINO]METHYL}-6-NITROPHENOL involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-{[(3-methoxyphenyl)imino]methyl}phenol
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenyl acetate
Uniqueness
4-METHOXY-2-{[(3-METHOXYPHENYL)IMINO]METHYL}-6-NITROPHENOL is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C15H14N2O5 |
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Molecular Weight |
302.28 g/mol |
IUPAC Name |
4-methoxy-2-[(3-methoxyphenyl)iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-5-3-4-11(7-12)16-9-10-6-13(22-2)8-14(15(10)18)17(19)20/h3-9,18H,1-2H3 |
InChI Key |
YUKUOMJGMZGDIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=C(C(=CC(=C2)OC)[N+](=O)[O-])O |
Origin of Product |
United States |
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